5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone
Overview
Description
Cell-permeable N-demethylated thiohydantoin analog of Necrostatin-1 (Nec-1) without antinecroptotic properties; serves as an inactive control.
Necrostatin-1 Inactive Control (Nec-1i) is a demethylated variant of necrostatin-1 (Nec-1; ), a RIP1 kinase inhibitor. While both Nec-1 and Nec-1i inhibit the immune regulator indoleamine 2,3-dioxygenase, Nec1i is ~ 100-fold less effective than Nec-1 in inhibiting RIP1 kinase in vitro and 10-fold less potent than Nec-1 in a mouse necroptosis assay. However, equally high doses of Nec-1 and Nec-1i are reported to inhibit TNF-induced systemic inflammatory response syndrome in vivo. Nec-1i is often used as an inactive control in studies using Nec-1 to exclude nonspecific off-target effects.
Mechanism of Action
Target of Action
Necrostatin-1 Inactive Control (Nec-1i) is an inactive variant of Necrostatin-1 (Nec-1), a well-known inhibitor of necroptosis . Nec-1 primarily targets the receptor-interacting protein 1 (RIP1) kinase . RIP1 kinase plays a crucial role in necroptosis, a form of regulated non-apoptotic cell death .
Mode of Action
Nec-1i, similar to Nec-1, acts via allosteric blockade of RIP1 kinase . This action prevents the formation of the necrosome complex and the execution of the necroptotic program . Nec-1i is less effective than nec-1 in inhibiting human rip1 kinase activity in vitro .
Biochemical Pathways
The primary biochemical pathway affected by Nec-1i is the necroptosis signaling pathway . Necroptosis is a well-regulated cell death mechanism mediated via tumor necrosis factor receptor 1 (TNFR1) signaling and the actions of RIP kinases . Activated RIP1 forms a complex with RIP3, promoting the phosphorylation and oligomerization of mixed-lineage kinase domain-like protein (MLKL) and triggering caspase-independent cell death .
Result of Action
Nec-1i exhibits antioxidant activity in DPPH radical scavenging assay . In the cupric ion-reducing capacity assay, Nec-1i showed stronger antioxidant capacity than Nec-1 . These results suggest that Nec-1i may exhibit direct radical scavenging ability against superoxide anions, independent of RIP1 inhibition .
Action Environment
The action, efficacy, and stability of Nec-1i can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) in the environment could potentially affect the antioxidant activity of Nec-1i . .
Biochemical Analysis
Biochemical Properties
Necrostatin-1, Inactive Control interacts with the immune regulator indoleamine 2,3-dioxygenase . It is less effective than Necrostatin-1 in inhibiting RIP1 kinase . This interaction with RIP1 kinase is crucial in the regulation of necroptosis, a form of programmed cell death .
Cellular Effects
In cellular contexts, Necrostatin-1, Inactive Control has been found to modify heart function under non-cell death conditions . It has been observed to increase left ventricular developed pressure (LVDP) in Langendorff-perfused rat hearts .
Molecular Mechanism
The molecular mechanism of Necrostatin-1, Inactive Control involves its interaction with indoleamine 2,3-dioxygenase and its less potent inhibition of RIP1 kinase . This interaction influences the regulation of necroptosis .
Temporal Effects in Laboratory Settings
It is known that it can modify heart function under non-cell death conditions .
Dosage Effects in Animal Models
It has been observed to increase LVDP in Langendorff-perfused rat hearts .
Metabolic Pathways
It is known to interact with indoleamine 2,3-dioxygenase .
Subcellular Localization
Given its interactions with indoleamine 2,3-dioxygenase and RIP1 kinase, it is likely to be found in locations where these proteins are present .
Properties
IUPAC Name |
5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLRRPKKFHUEEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=S)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418692 | |
Record name | Nec-1i | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64419-92-7 | |
Record name | Nec-1i | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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